N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzene-1-sulfonamide
説明
This compound is a sulfonamide derivative featuring a hybrid heterocyclic scaffold comprising a 1,2,4-oxadiazole and imidazole moiety. The 1,2,4-oxadiazole ring is substituted with a 4-methoxyphenyl group, while the imidazole is linked to a 3,4-dimethylphenylsulfonamide via a methylene bridge. The compound’s synthesis likely involves multi-step reactions, including cyclization of amidoxime precursors for the oxadiazole ring and nucleophilic substitutions for the imidazole-sulfonamide linkage, as inferred from analogous syntheses in and .
特性
IUPAC Name |
N-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4S/c1-18-4-13-24(14-19(18)2)37(33,34)31-22-9-5-20(6-10-22)15-32-16-25(28-17-32)27-29-26(30-36-27)21-7-11-23(35-3)12-8-21/h4-14,16-17,31H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVLSSCHIIVPRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Molecular Formula: C18H19N3O4S
Molecular Weight: 373.4 g/mol
IUPAC Name: N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide
CAS Number: 2203235
The compound's biological activity is primarily attributed to its structural components: the oxadiazole and imidazole rings. These moieties are known to interact with various biological targets:
- Antimicrobial Activity: The imidazole ring is recognized for its antibacterial properties. Studies have shown that compounds containing imidazole can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity: The oxadiazole moiety has been linked to cytotoxic activity against cancer cell lines. Research indicates that derivatives of oxadiazole exhibit significant antiproliferative effects in vitro .
Biological Activity Data
The following table summarizes the biological activities observed in studies involving similar compounds:
| Compound Name | Target Organism/Cell Line | Activity Observed | IC50 (µg/mL) |
|---|---|---|---|
| Compound 9 | Jurkat Cells | Anticancer | 1.61 ± 1.92 |
| Compound 10 | A-431 Cells | Anticancer | 1.98 ± 1.22 |
| N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl} | S. aureus/E. coli | Antibacterial | Not specified |
Case Study 1: Anticancer Screening
A study screened a library of compounds for anticancer activity using multicellular spheroids as a model. The compound demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
Case Study 2: Antibacterial Efficacy
In another study, derivatives containing the imidazole and oxadiazole rings were synthesized and tested for antimicrobial activity. The results showed that these compounds effectively inhibited bacterial growth compared to standard antibiotics .
類似化合物との比較
Comparison with Structural Analogs
Structural Features
The compound’s uniqueness lies in its combination of a 1,2,4-oxadiazole and imidazole core. Comparable compounds include:
- Sulfonamide-linked triazoles (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ): These lack the oxadiazole moiety but share sulfonamide and heterocyclic frameworks.
- Imidazolinone-based sulfonamides (e.g., N-carbamimidoyl-4-(imidazol-1-yl)benzenesulfonamide derivatives ): These emphasize imidazole or imidazolinone cores but lack the oxadiazole component.
Table 1: Key Structural Differences
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The absence of C=O stretching (~1660–1680 cm⁻¹) and presence of C=S (~1240–1255 cm⁻¹) in triazole analogs suggest similar tautomeric behavior in the target compound’s imidazole-oxadiazole system.
- NMR : Aromatic protons in the 3,4-dimethylphenyl and 4-methoxyphenyl groups would resonate at δ 6.5–8.0 ppm, comparable to sulfonamide-linked triazoles .
- Solubility : The 4-methoxy group may enhance solubility relative to halogenated analogs (e.g., Cl/Br-substituted triazoles in ).
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with carboxylic acid derivatives under acidic or thermal conditions.
- Step 2: Coupling the oxadiazole moiety to an imidazole ring using Ullmann or Buchwald-Hartwig amination, often requiring palladium catalysts and elevated temperatures .
- Step 3: Sulfonamide linkage via nucleophilic substitution between a sulfonyl chloride and an amine-functionalized aromatic intermediate. Triethylamine or pyridine is used to neutralize HCl byproducts .
Key Conditions: Reaction temperatures (80–120°C), catalyst loading (e.g., 5–10 mol% Pd), and solvent polarity (DMF or THF) critically affect yield (reported 45–70% in analogous syntheses) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- X-ray Crystallography: Resolves 3D molecular geometry, particularly for validating sulfonamide and oxadiazole ring conformations. ORTEP-3 software is recommended for graphical representation .
- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm; aromatic protons at δ 6.8–8.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ expected for C_{28HNOS: 526.1678) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Oxadiazole Modifications: Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., fluorine) enhances binding potency in FLAP inhibitors, as seen in analogous compounds (IC < 10 nM) .
- Sulfonamide Substitutions: Bulky substituents (e.g., 3,4-dimethylbenzene) improve metabolic stability by reducing CYP450 interactions .
- Imidazole Linker: Introducing methyl groups at the imidazole 1-position increases lipophilicity, enhancing blood-brain barrier penetration in preclinical models .
Q. What experimental strategies address contradictions between in vitro and in vivo biological activity data?
- Cross-Species DMPK Profiling: Compare metabolic stability in human vs. rodent liver microsomes to identify species-specific clearance pathways. For example, murine models may overpredict clearance due to CYP3A4 differences .
- Ex Vivo Validation: Use whole-blood assays to measure target engagement (e.g., LTB inhibition) under physiologically relevant protein-binding conditions .
- Dose-Escalation Studies: Linear exposure-response relationships (AUC vs. efficacy) help distinguish pharmacokinetic limitations from true target disengagement .
Q. How can computational methods streamline the design of derivatives with improved pharmacokinetics?
- Molecular Dynamics (MD) Simulations: Predict binding modes to targets like FLAP or cytochrome P450 enzymes, guiding substitutions to reduce off-target interactions .
- ADMET Prediction Tools (e.g., SwissADME): Optimize logP (target 2–4) and polar surface area (<90 Ų) to balance permeability and solubility .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify reactive sites prone to metabolic oxidation (e.g., sulfonamide sulfur) .
Q. What methodologies are recommended for resolving crystallization challenges during structural analysis?
- Solvent Screening: Use high-throughput vapor diffusion with mixed solvents (e.g., DMSO:EtOH 1:3) to improve crystal lattice formation .
- Additive Screening: Small molecules (e.g., n-octyl-β-D-glucopyranoside) disrupt amorphous aggregation in sulfonamide derivatives .
- Low-Temperature Data Collection: Mitrate thermal motion artifacts (e.g., 100 K) to enhance diffraction resolution (<1.0 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
